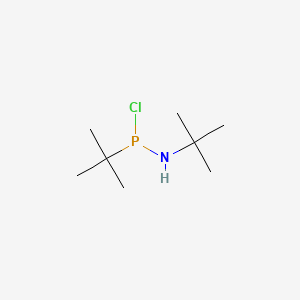![molecular formula C6H3F3 B14698184 1,2,4-Trifluorobicyclo[2.2.0]hexa-2,5-diene CAS No. 21892-54-6](/img/structure/B14698184.png)
1,2,4-Trifluorobicyclo[2.2.0]hexa-2,5-diene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,2,4-Trifluorobicyclo[220]hexa-2,5-diene is a fluorinated derivative of bicyclo[220]hexa-2,5-diene This compound is characterized by the presence of three fluorine atoms attached to the bicyclic structure, which significantly alters its chemical properties compared to its non-fluorinated counterparts
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,4-Trifluorobicyclo[2.2.0]hexa-2,5-diene typically involves the fluorination of bicyclo[2.2.0]hexa-2,5-diene. One common method is the direct fluorination using elemental fluorine or fluorinating agents such as xenon difluoride (XeF2) under controlled conditions. The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to prevent over-fluorination and to control the regioselectivity of the fluorination process.
Industrial Production Methods
Industrial production of this compound may involve more scalable methods such as electrochemical fluorination (ECF) or the use of specialized fluorinating reagents that allow for selective fluorination on a larger scale. These methods are designed to maximize yield and purity while minimizing the formation of by-products.
化学反応の分析
Types of Reactions
1,2,4-Trifluorobicyclo[2.2.0]hexa-2,5-diene undergoes various types of chemical reactions, including:
Substitution Reactions: The fluorine atoms can be substituted by other nucleophiles under appropriate conditions.
Addition Reactions: The compound can participate in cycloaddition reactions with dienophiles to form more complex structures.
Oxidation and Reduction: The bicyclic structure can be oxidized or reduced, although these reactions are less common due to the stability imparted by the fluorine atoms.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base to facilitate substitution reactions.
Addition: Cycloaddition reactions often require the presence of a catalyst or specific reaction conditions such as elevated temperatures or pressures.
Oxidation/Reduction: Strong oxidizing or reducing agents may be required, but these reactions are less frequently studied.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of fluorinated derivatives, while cycloaddition reactions can produce complex polycyclic compounds.
科学的研究の応用
1,2,4-Trifluorobicyclo[2.2.0]hexa-2,5-diene has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex fluorinated organic compounds.
Biology: The compound’s unique reactivity makes it a useful probe for studying enzyme mechanisms and protein interactions.
Medicine: Fluorinated compounds are often explored for their potential as pharmaceuticals due to their stability and bioavailability.
Industry: The compound can be used in the development of advanced materials, including polymers and coatings, due to its chemical resistance and thermal stability.
作用機序
The mechanism by which 1,2,4-Trifluorobicyclo[2.2.0]hexa-2,5-diene exerts its effects is primarily through its ability to participate in various chemical reactions. The presence of fluorine atoms enhances the compound’s reactivity and stability, allowing it to interact with a wide range of molecular targets. The exact pathways involved depend on the specific application and the nature of the chemical reactions it undergoes.
類似化合物との比較
Similar Compounds
Hexafluorobicyclo[2.2.0]hexa-2,5-diene: This compound has six fluorine atoms and exhibits different reactivity and stability compared to 1,2,4-Trifluorobicyclo[2.2.0]hexa-2,5-diene.
Dewar Benzene: A non-fluorinated bicyclic isomer of benzene, known for its unique structure and reactivity.
Uniqueness
This compound is unique due to its specific pattern of fluorination, which imparts distinct chemical properties. The presence of three fluorine atoms in specific positions on the bicyclic structure enhances its reactivity and stability, making it a valuable compound for various scientific applications.
特性
CAS番号 |
21892-54-6 |
|---|---|
分子式 |
C6H3F3 |
分子量 |
132.08 g/mol |
IUPAC名 |
1,2,4-trifluorobicyclo[2.2.0]hexa-2,5-diene |
InChI |
InChI=1S/C6H3F3/c7-4-3-5(8)1-2-6(4,5)9/h1-3H |
InChIキー |
XXSFHYQIKIRMLC-UHFFFAOYSA-N |
正規SMILES |
C1=CC2(C1(C=C2F)F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


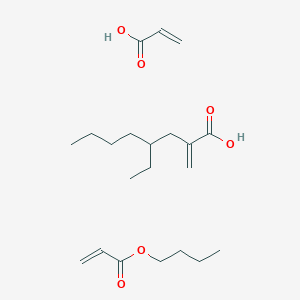
![4,6-Dimethyl-5-[(e)-(2-nitrophenyl)diazenyl]pyrimidin-2-amine](/img/structure/B14698112.png)
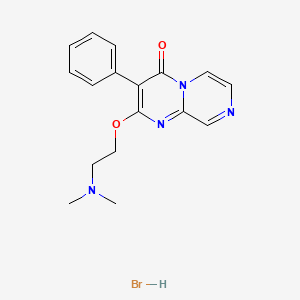

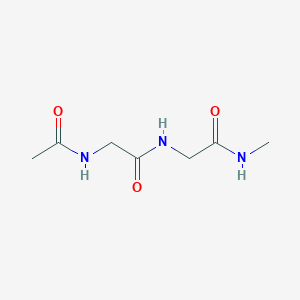
![Spiro[5.5]undecane-3,3-dicarboxylic acid](/img/structure/B14698135.png)
![Benzenesulfonic acid, 2,2'-(1,2-ethenediyl)bis[5-[[4-[(2-hydroxyethyl)amino]-6-[(4-sulfophenyl)amino]-1,3,5-triazin-2-yl]amino]-, tetrasodium salt](/img/structure/B14698140.png)
![2-Hydroxy-3-methoxy-6,7,8,9-tetrahydro-5h-benzo[7]annulen-5-one](/img/structure/B14698146.png)
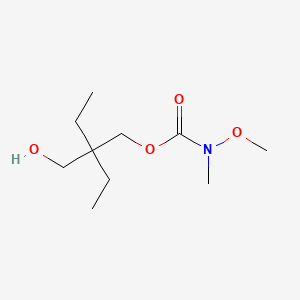
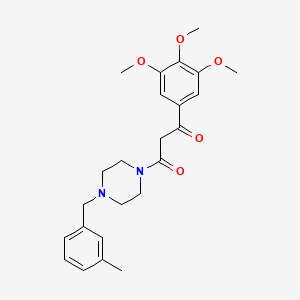
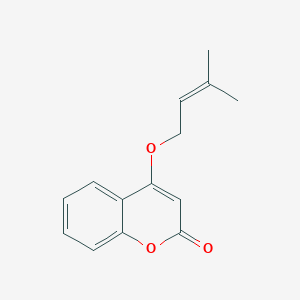
![Acenaphtho[5,6-cd]pyran-1,3-dione](/img/structure/B14698163.png)
![Diethyl [1-(methylsulfanyl)ethyl]phosphonate](/img/structure/B14698168.png)
